molecular formula C6H7N3O3 B6187842 (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 2648869-84-3

(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B6187842
CAS No.: 2648869-84-3
M. Wt: 169.1
Attention: For research use only. Not for human or veterinary use.
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Description

(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions: (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include diazonium salts, sodium acetate, and various catalysts such as metal-based catalysts . Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield substituted triazine derivatives, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other triazine derivatives such as 1,2,4-triazolo[1,5-d][1,2,4]triazines and pyrazolo[5,1-c][1,2,4]triazines . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness: What sets (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione apart is its unique combination of a pyrrolo and triazine ring system, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2648869-84-3

Molecular Formula

C6H7N3O3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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